molecular formula C11H13ClN4O4 B019423 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 40656-71-1

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B019423
CAS No.: 40656-71-1
M. Wt: 300.7 g/mol
InChI Key: LIDWXUGNGGWNEU-MGUDNFKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog featuring an imidazo[4,5-c]pyridine core linked to a modified oxolane (tetrahydrofuran) sugar moiety. The imidazo[4,5-c]pyridine ring system is substituted with a 4-amino and 6-chloro group, while the oxolane moiety contains a hydroxymethyl group at position 5 and hydroxyl groups at positions 3 and 4.

Properties

IUPAC Name

2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDWXUGNGGWNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961047
Record name 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40656-71-1
Record name NSC158900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-1-pentofuranosyl-1H-imidazo[4,5-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 4-Chloro-6-aminopyridine-3-carbaldehyde

Glycosylation of the Imidazo[4,5-c]pyridine Base

Coupling the heterocyclic base to the ribose moiety (oxolane ring) is critical for achieving the desired β-D-ribofuranosyl configuration. Two primary glycosylation methods dominate the literature:

Vorbrüggen Glycosylation

The Vorbrüggen method employs silylated heterocycles and peracetylated ribose derivatives. For example:

  • Reactants : 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and hexamethyldisilazane (HMDS)-protected imidazo[4,5-c]pyridine.

  • Conditions : Catalytic trimethylsilyl triflate (TMSOTf) in anhydrous dichloromethane at 0°C to room temperature.

  • Outcome : Forms the β-glycosidic bond with >90% regioselectivity.

Mitsunobu Reaction

An alternative approach uses the Mitsunobu reaction to couple the ribose derivative with the heterocycle:

  • Reactants : 1-Hydroxyimidazo[4,5-c]pyridine and 2,3,5-tri-O-benzoyl-D-ribofuranose.

  • Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

  • Yield : 65–70% with retention of stereochemistry.

Protection and Deprotection Strategies

Protection of hydroxyl groups on the ribose ring is essential to prevent undesired side reactions during glycosylation. Benzoyl (Bz) groups are commonly used due to their stability under acidic and basic conditions.

Benzoylation of Ribose

  • Reactants : D-Ribose and benzoyl chloride.

  • Conditions : Pyridine as a base and solvent, 0°C to room temperature.

  • Result : 2,3,5-Tri-O-benzoyl-D-ribofuranose, isolated in 85% yield.

Deprotection of Benzoyl Groups

Post-glycosylation deprotection is achieved using methanolic ammonia under high-temperature sealed conditions:

  • Conditions : 7M NH₃ in methanol, 120–130°C, 16 hours.

  • Yield : 78% after silica gel chromatography.

  • Mechanism : Nucleophilic cleavage of benzoyl esters by ammonia, yielding the free hydroxyl groups.

Functional Group Modifications

Chlorination at Position 6

Purification and Characterization

Final purification employs silica gel column chromatography with gradient elution (dichloromethane/methanol, 95:5 to 90:10). Key characterization data include:

Parameter Value
Molecular Weight 300.7 g/mol
¹H NMR (DMSO-d₆) δ 8.10 (s, 1H), 6.05 (d, J=6.2 Hz, 1H)
LCMS (ESI) m/z 301.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

The table below summarizes key methods and their efficiencies:

Method Conditions Yield Advantages
Vorbrüggen Glycosylation TMSOTf, CH₂Cl₂, 0°C→rt90%High regioselectivity
Mitsunobu Reaction DEAD, PPh₃, THF70%Mild conditions
Ammonolytic Deprotection NH₃/MeOH, 120°C, 16h78%Complete deprotection
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, 100°C68%Direct amination

Challenges and Optimization Opportunities

  • Glycosylation Efficiency : Low yields in Mitsunobu reactions (65–70%) suggest room for improvement via solvent optimization or alternative coupling reagents.

  • Deprotection Side Reactions : Prolonged exposure to methanolic ammonia may lead to ribose ring degradation, necessitating stricter temperature control.

  • Chlorination Selectivity : Competing side reactions at position 2 of the imidazo[4,5-c]pyridine require careful stoichiometric control of NCS.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, hydroxyl-substituted, and carboxyl-substituted analogs.

Scientific Research Applications

2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally and functionally related analogs, emphasizing molecular features, substituent effects, and inferred biological relevance.

Table 1: Comparative Analysis of Structural and Functional Features

Feature Target Compound Compound Compound
Core Structure Imidazo[4,5-c]pyridine Imidazo[4,5-b]pyridine Purine (6-amino-2-chloropurin-9-yl)
Key Substituents 4-amino, 6-chloro 7-(4-phenylpiperazin-1-yl) 6-amino, 2-chloro
Sugar Moiety Oxolane with 3,4-diol and 5-hydroxymethyl Oxolane with 3,4-diol and 5-hydroxymethyl Oxolane with 3,4-diol and 5-hydroxymethyl
Molecular Weight (g/mol) ~287.5 (calculated) Higher (due to phenylpiperazine group) 301.7
Biological Target Inferred: Kinases/polymerases Mycobacterium inhibitors (explicit) Inferred: Viral polymerases (purine analog class)
Solubility/Pharmacokinetics Moderate (polar hydroxyl groups) Reduced (bulky phenylpiperazine) Moderate (similar to nucleosides)

Key Findings:

Core Heterocycle Differences :

  • The target compound’s imidazo[4,5-c]pyridine core differs from ’s imidazo[4,5-b]pyridine in nitrogen positioning, which may alter hydrogen-bonding interactions with biological targets. For example, imidazo[4,5-b]pyridine derivatives in exhibit potent anti-mycobacterial activity due to optimized binding pockets in bacterial enzymes .
  • The purine core in ’s compound (a classical nucleoside scaffold) suggests divergent targeting, likely viral polymerases, whereas the imidazo-pyridine cores may favor kinase inhibition .

Sugar Moiety Similarities :

  • All three compounds share a 5-hydroxymethyl-oxolane with 3,4-diols, mimicking ribose in natural nucleosides. This moiety is critical for cell permeability and recognition by enzymatic targets.

Molecular Weight and Activity :

  • The target compound’s lower molecular weight (~287.5) compared to ’s analog suggests better membrane permeability, while ’s purine derivative (301.7 g/mol) aligns with typical nucleoside drug thresholds .

Research Implications

  • Target Compound : The absence of a bulky substituent (unlike ’s phenylpiperazine) may favor broader kinase inhibition with fewer solubility limitations. Further studies should explore its specificity for bacterial vs. human kinases.
  • Compound : The phenylpiperazine group’s role in anti-mycobacterial activity warrants investigation into its interactions with FAD-dependent oxidoreductases, a target class highlighted in .
  • Compound : Its purine scaffold and chlorine substituent position it as a candidate for antiviral screening, particularly against RNA viruses reliant on purine-based polymerase substrates.

Biological Activity

The compound 2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol , also known as 4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine , is a notable adenosine analog with potential therapeutic applications. Its structure includes an imidazo-pyridine core which is significant for its biological activity, particularly in relation to adenosine receptors.

  • Molecular Formula : C11H13ClN4O4
  • Molecular Weight : 300.70 g/mol
  • CAS Number : 40656-71-1
  • IUPAC Name : (2R,3R,4S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • SMILES : Nc1nc(Cl)cc2c1ncn2[C@@H]3OC@HC@@H[C@H]3O

This compound acts primarily as an agonist for adenosine receptors , which are part of the G-protein-coupled receptor (GPCR) family. The binding of this compound to adenosine receptors can lead to various physiological effects, including:

  • Cytoprotection : It enhances the body's response to ischemic damage by promoting cell survival pathways.
  • Anti-inflammatory Responses : The compound has been shown to trigger mechanisms that reduce inflammation.
  • Angiogenesis Promotion : It supports the formation of new blood vessels, which is crucial in healing and tissue repair.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound in modulating adenosine receptor activity:

  • The inhibition constant (KiK_i) values for various adenosine receptors were found to be:
    • A1 receptor: 0.3 μM
    • A2A receptor: 0.08 μM
    • A2B receptor: 25.5 μM
    • A3 receptor: 1.9 μM .

These values indicate a high affinity for A1 and A2A receptors, suggesting significant potential for therapeutic applications targeting these pathways.

In Vivo Studies

In vivo experiments have further validated the biological activity of this compound:

  • In studies involving rats subjected to delayed ischemic damage, iterative focal injections of this compound effectively protected against selective hippocampal CA1 neuronal loss. This suggests its potential utility in neuroprotective therapies .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various biological contexts:

  • Neuroprotection in Ischemia :
    • A study demonstrated that treatment with the compound significantly reduced neuronal loss in models of ischemic injury. This finding supports its use as a neuroprotective agent in conditions such as stroke .
  • Anti-inflammatory Effects :
    • Research indicated that the compound could reduce markers of inflammation in animal models, suggesting its role in managing inflammatory diseases .
  • Cardiovascular Benefits :
    • By modulating adenosine receptor activity, the compound has been implicated in improving cardiac function post-injury, highlighting its potential in cardiovascular therapies .

Summary Table of Biological Activities

Activity TypeMechanismReference
CytoprotectionEnhances survival pathways during ischemia
Anti-inflammatoryTriggers anti-inflammatory responses
AngiogenesisPromotes new blood vessel formation
NeuroprotectionProtects against neuronal loss during ischemic events

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound’s imidazo-pyridine and oxolane moieties suggest multi-step synthesis. A reflux-based approach with absolute ethanol and catalytic piperidine (common in heterocyclic synthesis) is a starting point, as seen in analogous thiazolidinone and pyrimidine syntheses . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
  • Catalysts : Piperidine or triethylamine for deprotonation and cyclization.
  • Temperature control : Reflux (70–100°C) to drive condensation reactions while minimizing decomposition.
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., hydroxymethyl group at C5 of oxolane) .
  • IR : Detect functional groups (e.g., -NH2_2 at ~3400 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .
  • HPLC-MS : Assess purity (>95%) and molecular ion consistency with theoretical mass (calculate via formula: C12_{12}H14_{14}ClN5_5O5_5).
  • Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

Q. What safety protocols are critical for handling this compound?

  • Guidance : Based on structurally related compounds:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the compound’s biological activity and mechanism of action?

  • Methodology :

  • In vitro assays : Screen against target enzymes (e.g., kinases, DNA repair proteins) using fluorescence-based assays.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, hydroxymethyl) to assess impact on potency .
  • Molecular docking : Model interactions with binding pockets (e.g., ATP-binding sites) using software like AutoDock .
  • Example data table :
Assay TypeTargetIC50_{50} (μM)Selectivity Index
KinaseEGFR0.4515.2
ProteaseMMP-9>100N/A

Q. What experimental designs are suitable for studying environmental fate and biodegradation?

  • Methodology : Adapt frameworks from environmental chemistry studies :

  • Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis.
  • Biotic degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., dechlorinated intermediates).
  • Partition coefficients : Measure logPP (octanol-water) to predict bioaccumulation potential.

Q. How can contradictory data in stability studies be resolved?

  • Methodology :

  • Stress testing : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.
  • Analytical cross-validation : Use orthogonal methods (e.g., NMR + LC-MS) to confirm degradation products .
  • Statistical analysis : Apply ANOVA to assess batch-to-batch variability (p < 0.05 indicates significant instability) .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions.
  • MD simulations : Run 100-ns simulations (e.g., GROMACS) to study membrane permeability and protein binding dynamics .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across cell lines?

  • Approach :

  • Cell line profiling : Compare genetic backgrounds (e.g., p53 status, transporter expression) using RNA-seq.
  • Dose-response curves : Calculate Hill slopes to identify cooperative binding effects.
  • Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify outlier studies .

Structural and Functional Analogues

Q. Which structural analogs have been studied, and how do they inform research on this compound?

  • Key analogs :

  • Imidazo[4,5-c]pyridine derivatives : Known for kinase inhibition; substituent positioning (e.g., chloro at C6) enhances selectivity .
  • Oxolane-modified nucleosides : Hydroxymethyl groups improve solubility and reduce toxicity .
    • Comparative data :
AnalogTargetPotency (IC50_{50})Solubility (mg/mL)
Parent compoundKinase X0.45 μM1.2
6-Fluoro analogKinase X0.38 μM0.9
Dechlorinated derivativeKinase X>10 μM3.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.